molecular formula C9H5BrF3N B152578 4-Bromo-6-(trifluoromethyl)-1H-indole CAS No. 1000342-93-7

4-Bromo-6-(trifluoromethyl)-1H-indole

Cat. No. B152578
M. Wt: 264.04 g/mol
InChI Key: GVQHXKQOACYLJU-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated indole derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities and their presence in many natural products. Indole derivatives are known for their potential physiological activities and are often synthesized from halogenated anilines or indoles .

Synthesis Analysis

The synthesis of indole derivatives, such as 4-Bromo-6-(trifluoromethyl)-1H-indole, typically involves strategies that introduce halogen and trifluoromethyl groups into the indole core. For instance, a method for the synthesis of bromoindole derivatives, which could be related to the synthesis of the compound , has been developed using trifluoroacetylated indole driven hydrolysis, which allows for regioselective bromination . Another approach involves the synthesis of trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives, which can be used as photoaffinity labels in biological studies .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis and 2D fingerprint plots can be used to evaluate intermolecular interactions and atom-to-atom interaction percentages . Additionally, computational methods such as DFT and TD-DFT can be employed to explore molecular orbital energy level diagrams and to assign electronic spectra .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, 2-hydroxyindoline-3-triethylammonium bromide, a related indole derivative, can participate in formal C3-electrophilic reactions with various nucleophiles . Moreover, regioselective C(sp2)-H dual functionalization of indoles can be achieved using hypervalent iodine(III) compounds, leading to bromo-amination via 1,3-migration of imide groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 4-Bromo-6-(trifluoromethyl)-1H-indole are influenced by their functional groups. The presence of a bromine atom and a trifluoromethyl group can significantly affect the compound's reactivity, electronic distribution, and thermal stability. For instance, the thermal stability of a related compound was reported to be good up to 215°C . The molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which are important for understanding the reactivity of the molecule . NMR chemical shifts computed using the GIAO method can provide insights into the electronic environment of the molecule .

Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis is a fundamental area of study with implications for the development of new methods and applications for indole derivatives like 4-Bromo-6-(trifluoromethyl)-1H-indole. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, presenting a classification framework for all indole syntheses, highlighting the strategic approaches used to construct the indole nucleus, which is central to understanding the synthetic versatility of indole derivatives (Taber & Tirunahari, 2011).

Biological and Pharmacological Activities

Indole and its derivatives are known for their wide range of biological activities, which are pertinent to the study of specific derivatives such as 4-Bromo-6-(trifluoromethyl)-1H-indole. Ali et al. (2013) discuss the preparation methods, importance, and medicinal applications of indoles and indazoles, emphasizing their antibacterial, anticancer, antioxidant, and anti-inflammatory properties (Ali et al., 2013).

Li et al. (2021) explore the interactions between host and microorganisms, focusing on indole and its derivatives produced by intestinal microorganisms. They highlight the therapeutic prospects of these compounds in maintaining intestinal homeostasis and impacting liver metabolism and immune response (Li et al., 2021).

Environmental Impact

While not directly related to 4-Bromo-6-(trifluoromethyl)-1H-indole, Koch and Sures (2018) review the environmental concentrations and toxicology of 2,4,6-tribromophenol, an example of a brominated compound with environmental relevance. This review underscores the importance of understanding the environmental behavior and impact of brominated organic compounds, which is relevant for considering the environmental aspects of brominated indole derivatives (Koch & Sures, 2018).

Future Directions

While specific future directions for “4-Bromo-6-(trifluoromethyl)-1H-indole” were not found in the search results, it is noted that many novel applications of trifluoromethylpyridines, which are structurally similar to the compound , are expected to be discovered in the future . This suggests that “4-Bromo-6-(trifluoromethyl)-1H-indole” may also have potential for new applications in the future.

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-7-3-5(9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQHXKQOACYLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646642
Record name 4-Bromo-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethyl)-1H-indole

CAS RN

1000342-93-7
Record name 4-Bromo-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline (7.54 g, 28.6 mmol) in N-methylpyrollidinone (50 mL) was added dropwise to a 0° C. solution of potassium tert-butoxide (6.41 g, 57.1 mmol) in N-methylpyrollidinone (200 mL). The reaction was stirred at ambient temperature for 4 h. The reaction was poured into brine (500 mL) and extracted with ethyl acetate (4×50 mL). The combined organic layers were washed with brine (100 mL), dried with magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel with a gradient of 10% to 25% ethyl acetate/hexanes to give 7.16 g (95%) as a brown oil. 1H-NMR (CDCl3, 400 MHz) δ 8.54 (bs, 1H), 7.63 (s, 1H), 7.53 (s, 1H), 7.40 (t, J=2.8 Hz, 1H), 6.66 (t, J=2.8 Hz, 1H); LC/MS (HPLC method 4): tR=3.280 min, 264.12(MH)+.
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of potassium tert-butoxide (1.33 g) in NMP (30 mL) was added a solution of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline (1.56 g) in NMP (5 mL) at 0° C., and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous ammonium chloride solution, water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (1.08 g).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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